Patent-Documented Association with Low-Nanomolar IDH1 R132H Mutant Biochemical Potency – Benchmarking Against Same-Series Analogs
While the exact IC50 of the target compound has not been independently disclosed in public literature, the compound is a structural member of the Agios Pharmaceuticals patent series (US10112931/US9434719/US9688672), where structurally related examples demonstrate a wide potency range against the IDH1 R132H mutant. Example 456 (BDBM247849) achieves an IC50 of 1 nM, whereas Example 32 (BDBM247496) exhibits an IC50 of 1,090 nM – a >1,000-fold intra-series potency difference [1]. The target compound's distinct 5-(furan-2-yl)pyridin-3-yl)methyl substituent differs from the exemplified compounds, providing a structurally novel entry point into this SAR landscape [2]. The IDH1 R132H biochemical assay context (pH 7.5, 2°C, NADPH-coupled detection) is well established across the patent family [1].
| Evidence Dimension | Biochemical inhibitory potency against IDH1 R132H mutant (intra-series benchmarking) |
|---|---|
| Target Compound Data | Not publicly disclosed; compound is a structural member of the Agios IDH1 inhibitor patent series |
| Comparator Or Baseline | Example 456 (same patent family): IC50 = 1 nM; Example 388: IC50 = 15.9 nM; Example 32: IC50 = 1,090 nM. All IDH1 R132H biochemical assay, pH 7.5, 2°C |
| Quantified Difference | >1,000-fold intra-series potency range (1 nM to >1,000 nM) underscores that even structurally proximate analogs within the same patent family cannot be assumed functionally equivalent |
| Conditions | IDH1 R132H mutant biochemical assay; NADPH/α-KG substrate system; pH 7.5; 2°C; 384-well format |
Why This Matters
For procurement decisions in IDH1-focused drug discovery programs, structural novelty within a validated patent chemical series offers potential IP differentiation and unexplored SAR, whereas potency cannot be assumed from class membership alone – direct experimental validation is essential.
- [1] BindingDB. Comparative IDH1 R132H IC50 data across Agios patent examples: BDBM247849 (Example 456) IC50 = 1 nM; BDBM247785 (Example 388) IC50 = 15.9 nM; BDBM247496 (Example 32) IC50 = 1,090 nM. All biochemical assays at pH 7.5, 2°C. View Source
- [2] Agios Pharmaceuticals. US10112931, US9434719, US9688672 – Therapeutically Active Compositions and Their Methods of Use. Patent family describing substituted nicotinamide IDH1 R132H inhibitors. Example compounds span diverse substituent chemistries. View Source
